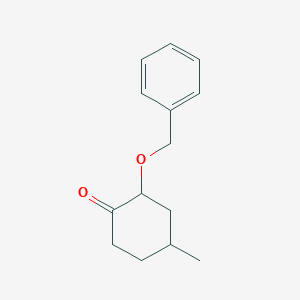
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate, also known as TBAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine carboxylates and has a molecular formula of C11H14BrN3O2.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate is its high yield and purity, which makes it an ideal compound for use in various laboratory experiments. Additionally, this compound is relatively stable and easy to handle, which further enhances its usefulness in the laboratory. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the study of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate. One possible direction is the further investigation of its anti-cancer activity and its potential use as a therapeutic agent for the treatment of cancer. Another potential direction is the development of new synthetic methods for the production of this compound and related compounds. Additionally, the study of this compound's unique properties may lead to the development of novel materials with useful applications in various fields.
Synthesemethoden
The synthesis of Tert-butyl 6-amino-5-bromopyridine-2-carboxylate involves a multi-step process that includes the reaction of tert-butyl 6-bromo-5-chloropyridine-2-carboxylate with ammonia and sodium azide. The resulting product is then treated with tert-butylamine to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-5-bromopyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various pharmaceuticals and natural products. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-5-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPXWNMULUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2721435.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2721436.png)
![3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2721437.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2721442.png)
![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine](/img/structure/B2721448.png)
![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)
![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)
![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)